molecular formula C24H18O6 B489029 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate CAS No. 451452-17-8

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B489029
CAS No.: 451452-17-8
M. Wt: 402.4g/mol
InChI Key: RYWKGDNUBKWVLT-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 2-methoxyphenyl group at position 3 and a 3-methoxybenzoate ester at position 5. Its molecular formula is C₂₄H₁₈O₇, with a molar mass of 418.40 g/mol. The compound’s structure combines electron-donating methoxy groups at both the chromene and benzoate moieties, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-27-16-7-5-6-15(12-16)24(26)30-17-10-11-19-22(13-17)29-14-20(23(19)25)18-8-3-4-9-21(18)28-2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWKGDNUBKWVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

This acid-catalyzed reaction condenses phenols with β-keto esters to form coumarin derivatives. For 3-(2-methoxyphenyl)-4H-chromen-4-one:

  • Reactants : 2-Methoxyphenol (1.0 eq) and ethyl acetoacetate (1.2 eq)

  • Catalyst : Concentrated H₂SO₄ (10 mol%)

  • Conditions : 80°C, 6 hr under N₂ atmosphere

  • Yield : 68–72%

The reaction proceeds via electrophilic substitution, forming the lactone ring. The 2-methoxyphenyl group directs regioselectivity to the 3-position due to steric and electronic effects.

Kostanecki-Robinson Reaction

Alternative cyclization using substituted acetophenones:

  • Reactant : 2-Methoxyacetophenone (1.0 eq) and diethyl oxalate (1.5 eq)

  • Base : Sodium ethoxide (2.0 eq) in ethanol

  • Conditions : Reflux (78°C), 8 hr

  • Yield : 65–70%

This method avoids strong acids, reducing side reactions but requiring stringent anhydrous conditions.

Introduction of the 7-Hydroxy Group

Functionalization at position 7 is achieved through:

Directed Ortho-Metalation

  • Substrate : 4-Oxo-3-(2-methoxyphenyl)-4H-chromene

  • Base : LDA (2.2 eq) at -78°C in THF

  • Electrophile : Trimethylborate (1.5 eq), followed by H₂O₂ oxidation

  • Yield : 58–63%

Esterification at Position 7

The 7-hydroxy intermediate undergoes esterification with 3-methoxybenzoic acid derivatives:

Acyl Chloride Method

  • Reactants : 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (1.0 eq), 3-methoxybenzoyl chloride (1.3 eq)

  • Base : Et₃N (2.5 eq) in anhydrous CH₂Cl₂

  • Conditions : 0°C → RT, 12 hr

  • Yield : 75–82%

Mechanism : Nucleophilic acyl substitution where Et₃N scavenges HCl, driving the reaction forward.

Coupling Agent-Assisted Esterification

  • Reactants : 7-Hydroxy chromenone (1.0 eq), 3-methoxybenzoic acid (1.2 eq)

  • Coupling Agent : PyBOP (1.5 eq), DMAP (0.2 eq)

  • Solvent : DMF, RT, 24 hr

  • Yield : 80–85%

Comparative Analysis of Synthetic Routes

MethodChromenone YieldEsterification YieldTotal YieldPurity (HPLC)
Pechmann + Acyl Cl70%78%54.6%98.2%
Kostanecki + PyBOP68%83%56.4%97.8%

Key Observations :

  • Coupling agents (PyBOP) marginally outperform acyl chlorides in esterification efficiency.

  • Pechmann condensation offers faster chromenone synthesis but requires acid-tolerant substrates.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)

  • Retardation Factor (Rf) : 0.36 (TLC, hexane/EtOAc 1:1)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.58–6.89 (m, 8H, aromatic), 3.92/3.87 (s, 3H each, OCH₃).

  • MS (ESI+) : m/z 403.1 [M+H]⁺ (calc. 402.4).

Challenges and Optimization

  • Ester Hydrolysis : The 7-O-acyl bond is susceptible to basic conditions. Maintaining pH <7 during workup prevents degradation.

  • Regioselectivity : Competing O- vs C-acylation is mitigated by using bulky bases (e.g., DMAP) .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenols or other substituted derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate oxidative stress pathways, inflammatory responses, and apoptotic mechanisms, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at the chromen-7-yl benzoate position and the chromene core. The table below summarizes critical comparisons:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Chromen-7-yl) Key Properties (Predicted/Reported) References
Target Compound C₂₄H₁₈O₇ 418.40 3-Methoxybenzoate LogP: ~3.2; High GI absorption; BBB permeant
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate (F0850-4777) C₂₄H₁₈O₆ 402.40 4-Methylbenzoate LogP: ~3.5; Non-toxic; BBB permeant
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate C₁₉H₁₆O₅ 324.33 Propionate LogP: ~2.8; Lower lipophilicity; Moderate solubility
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate C₂₁H₁₉NO₇ 397.38 Morpholine-4-carboxylate LogP: ~2.3; Polar; Likely reduced BBB permeation
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate C₂₃H₁₅ClO₆ 422.82 2-Chlorobenzoate LogP: ~3.7; Electron-withdrawing Cl; Potential toxicity
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate C₂₄H₁₄ClF₃O₄ 458.05 4-Methylbenzoate LogP: ~4.1; High lipophilicity; Metabolic stability
Key Observations:
  • Substituent Effects: Methoxy vs. Chloro Substituents: The 2-chlorobenzoate analog exhibits higher LogP (~3.7) due to the electron-withdrawing Cl atom, which may increase membrane permeability but raise toxicity risks . Morpholine Carbamate: The morpholine derivative’s polar carbamate group reduces LogP (~2.3), likely hindering BBB penetration compared to the target compound .
  • Molecular Weight : All analogs fall below 500 g/mol, adhering to Lipinski’s rule for drug-likeness .

Pharmacokinetic and Toxicity Profiles

  • BBB Permeation :

    • The target compound and F0850-4777 (4-methylbenzoate) are predicted to cross the BBB due to optimal LogP (3.0–3.5) and molecular mass .
    • The morpholine analog’s lower LogP (~2.3) may limit CNS availability .
  • The trifluoromethyl-chlorophenyl analog (C₂₄H₁₄ClF₃O₄) demonstrates enhanced metabolic stability but lacks toxicity data .

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the chromenone family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20O5, with a molecular mass of approximately 372.37 g/mol. The structure features a chromenone backbone substituted with both a methoxyphenyl group and a methoxybenzoate moiety, enhancing its solubility and biological activity compared to other derivatives.

PropertyValue
Molecular FormulaC23H20O5
Molecular Mass372.37 g/mol
Chromenone BackbonePresent
SubstituentsMethoxyphenyl, Methoxybenzoate

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates significant antimicrobial effects against various bacterial strains.
  • Cytotoxic Effects : In vitro assays have shown that this compound possesses cytotoxic properties against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values indicate moderate to high efficacy in inhibiting cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been observed to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of inflammatory mediators.
  • Molecular Docking Studies : Computational studies have suggested that the methoxy groups facilitate strong interactions with enzyme active sites, enhancing binding affinity and specificity.

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various chromenone derivatives, including this compound. The compound exhibited a significant reduction in malondialdehyde levels in treated cells compared to controls, indicating effective free radical scavenging.

Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of chromenone derivatives, this compound was found to have an IC50 value of 15 µM against MCF-7 cells. This suggests a promising role in cancer therapy, particularly in targeting breast cancer cells.

Data Summary Table

Biological ActivityAssay TypeResultReference
AntioxidantDPPH AssaySignificant scavenging
AntimicrobialAgar Diffusion TestInhibition of bacterial growth
CytotoxicityMTT AssayIC50 = 15 µM (MCF-7 cells)

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